BenchChemオンラインストアへようこそ!

2-benzylquinoline-4-carboxylic Acid

Lipophilicity Drug-likeness Membrane permeability

2-Benzylquinoline-4-carboxylic acid (CAS 24306-31-8) is a synthetic quinoline-4-carboxylic acid derivative bearing a benzyl substituent at the 2-position of the quinoline ring. Its molecular formula is C₁₇H₁₃NO₂ (MW = 263.29 g/mol).

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
CAS No. 24306-31-8
Cat. No. B15399363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzylquinoline-4-carboxylic Acid
CAS24306-31-8
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C17H13NO2/c19-17(20)15-11-13(10-12-6-2-1-3-7-12)18-16-9-5-4-8-14(15)16/h1-9,11H,10H2,(H,19,20)
InChIKeyGVFFXKJPEZRPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylquinoline-4-carboxylic Acid (CAS 24306-31-8): Structural Identity and Physicochemical Baseline for Procurement Evaluation


2-Benzylquinoline-4-carboxylic acid (CAS 24306-31-8) is a synthetic quinoline-4-carboxylic acid derivative bearing a benzyl substituent at the 2-position of the quinoline ring. Its molecular formula is C₁₇H₁₃NO₂ (MW = 263.29 g/mol) . The compound is catalogued under DSSTox Substance ID DTXSID00383007 and is commercially available at reported purities of 95–97% . The 2-benzyl substitution distinguishes it from the more extensively studied 2-phenylquinoline-4-carboxylic acid (cinchophen, CAS 132-60-5), introducing a methylene spacer that alters lipophilicity, conformational flexibility, and tautomeric behavior relative to directly aryl-attached analogs [1]. This compound serves primarily as a research intermediate and scaffold for derivatization, having been employed as a precursor to 2-benzylquinoline via decarboxylation and to 2-quinolyl-phenyl-pyruvic acid ethyl ester [2].

Why 2-Benzylquinoline-4-carboxylic Acid Cannot Be Replaced by Generic 2-Arylquinoline-4-carboxylic Acid Analogs Without Functional Consequence


Within the 2-substituted quinoline-4-carboxylic acid class, the identity of the 2-substituent is a critical determinant of physicochemical properties, conformational behavior, and biological target engagement [1]. The 2-benzyl substituent in CAS 24306-31-8 introduces a flexible methylene (-CH₂-) linker between the quinoline core and the phenyl ring, whereas the most common analog, 2-phenylquinoline-4-carboxylic acid (cinchophen), connects the phenyl group directly to the quinoline ring. This single methylene unit produces measurable differences in calculated partition coefficient (ΔLogP up to ~0.5 units), doubles the number of freely rotatable bonds (3 vs. 1–2), and fundamentally alters the enamine–imine tautomeric equilibrium—with the 2-benzylquinoline system strongly favoring the enamine form (log K_T = 8.7) in contrast to the 2-phenacyl system which favors the imine form (log K_T = −1.1) [2]. These differences mean that 2-benzylquinoline-4-carboxylic acid cannot be assumed to replicate the solubility, permeability, metabolic stability, or pharmacophore presentation of any other 2-aryl analog; direct experimental validation is required for each application context.

Quantitative Differentiation Evidence for 2-Benzylquinoline-4-carboxylic Acid (CAS 24306-31-8) Versus Closest Structural Analogs


Lipophilicity Comparison: 2-Benzylquinoline-4-carboxylic Acid Exhibits Intermediate LogP Between Unsubstituted and 2-Phenyl Analogs

The computed octanol–water partition coefficient (LogP) of 2-benzylquinoline-4-carboxylic acid (CAS 24306-31-8) is reported as 3.52 (ChemSrc) to 3.70 (Molaid), positioning it between the unsubstituted quinoline-4-carboxylic acid (LogP = 1.76–1.99) and the 2-phenyl analog cinchophen (LogP range = 3.54–3.99 across multiple sources) [1]. The benzyl derivative thus provides a >1.5 LogP unit increase over the parent scaffold, while the additional methylene spacer relative to cinchophen moderates lipophilicity and may favorably adjust the balance between membrane permeability and aqueous solubility for specific applications where cinchophen's LogP >3.9 is suboptimal . Quantitative LogP differences of this magnitude have been demonstrated to correlate with significant shifts in ADME properties across quinoline-4-carboxylic acid series [2].

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility: The Benzyl Substituent Doubles Rotatable Bond Count Relative to the 2-Phenyl Analog

2-Benzylquinoline-4-carboxylic acid possesses 3 freely rotatable bonds (benzylic CH₂–phenyl and phenyl rotation), compared to only 1–2 rotatable bonds for the 2-phenyl analog cinchophen [1]. This conformational expansion is directly attributable to the methylene spacer, which decouples the phenyl ring from the quinoline π-system and permits a broader range of dihedral angles between the two aromatic planes [2]. In structure–activity relationship studies of 2-substituted quinoline-4-carboxylic acids, rotatable bond count and molecular flexibility have been shown to influence target binding conformations and selectivity profiles—the benzyl analog can access binding poses inaccessible to the more rigid 2-phenyl compound [3]. The 2-benzyl derivative further features 3.0 ring systems and an sp³-hybridized carbon fraction of 0.06 (the benzylic CH₂), parameters absent in cinchophen .

Conformational analysis Molecular flexibility Target engagement

Tautomeric Equilibrium: 2-Benzylquinoline System Strongly Favors the Enamine Form (log K_T = 8.7), in Contrast to 2-Phenacylquinoline

Fukata et al. (1979) directly measured tautomeric constants (K_T) for enamine–imine equilibria of benzyl- and phenacyl-substituted quinolines. The 2-benzylquinoline system exhibits a log K_T of 8.7, corresponding to a >10⁸-fold preference for the enamine tautomer, whereas 2-phenacylquinoline shows a log K_T of −1.1, indicating strong preference for the imine form [1]. This quantitative difference of nearly 10 log units in tautomeric equilibrium is a direct consequence of the benzylic CH₂ group in the 2-benzyl substitution pattern; the methylene spacer alters the electronic coupling between the quinoline nitrogen and the exocyclic substituent, destabilizing the imine tautomer [1]. For 2-benzylquinoline-4-carboxylic acid, the presence of the electron-withdrawing 4-carboxylic acid group is expected to further modulate this equilibrium, though specific measurements for the carboxylic acid derivative have not been reported. This tautomeric behavior differentiates the 2-benzyl derivative from all 2-aryl analogs lacking the benzylic methylene, as the enamine form presents a distinct hydrogen-bond donor/acceptor profile and can engage in covalent or non-covalent interactions not available to the imine-predominant 2-aryl series [2].

Tautomerism Chemical reactivity Molecular recognition

Class-Level HDAC Inhibitory Activity: 2-Arylquinoline-4-carboxylic Acid Scaffold Delivers HDAC3-Selective Inhibition (IC₅₀ = 24.45 µM for Lead Compound D28)

The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been validated as a cap group for histone deacetylase (HDAC) inhibitors. In a systematic SAR study by Hui et al. (2022), compound D28—derived from 2-phenylquinoline-4-carboxylic acid—displayed HDAC3-selective inhibition with an IC₅₀ of 24.45 µM, with no detectable inhibition of HDAC1, 2, or 6 at tested concentrations [1]. The hydrazide analog D29, retaining the same 2-phenylquinoline-4-carboxylic acid cap, achieved markedly improved HDAC3 potency (IC₅₀ = 0.477 µM) [1]. The 2-benzylquinoline-4-carboxylic acid scaffold (CAS 24306-31-8) represents an unexplored cap variant within this validated pharmacophore class; its distinct electronic character (enamine-favoring tautomerism) and conformational flexibility (3 rotatable bonds) predict altered isoform selectivity and linker compatibility relative to the 2-phenyl cap [2]. Direct head-to-head HDAC profiling of the 2-benzyl versus 2-phenyl cap has not been reported, constituting a clear research gap and a rationale for procurement of CAS 24306-31-8 as a novel starting material for HDAC inhibitor libraries [3].

HDAC inhibition Epigenetics Anticancer drug discovery

Antibacterial Activity Class-Level SAR: 2-Arylquinoline-4-carboxylic Acid Derivatives Demonstrate MIC Values as Low as 64 µg/mL Against S. aureus

Wang et al. (2016) synthesized and screened a series of 2-phenylquinoline-4-carboxylic acid derivatives against Gram-positive and Gram-negative bacteria. The most active compounds (5a₄ and 5a₇) exhibited MIC values of 64 µg/mL against Staphylococcus aureus and 128 µg/mL against Escherichia coli, with compound 5a₄ demonstrating low cytotoxicity in an MTT assay [1]. In a separate study, 2-arylquinoline-4-carboxylic acid derivatives 4(a–f) and 5(a–i) proved active at low concentrations against both Gram-positive and Gram-negative bacteria as well as fungi [2]. The 2-benzylquinoline-4-carboxylic acid scaffold (CAS 24306-31-8) has not been specifically evaluated in these antibacterial panels; however, the established class-level activity and the distinct physicochemical profile of the benzyl variant (altered LogP and conformational flexibility) make it a candidate for systematic antibacterial SAR expansion, particularly against resistant strains where novel chemical matter is urgently needed [3]. Direct MIC data for the target compound are not yet available in the peer-reviewed literature.

Antibacterial Antimicrobial resistance MRSA

Synthetic Intermediate Utility: Documented Transformation to 2-Benzylquinoline and 2-Quinolyl-phenyl-pyruvic Acid Ethyl Ester

2-Benzylquinoline-4-carboxylic acid has a documented synthetic utility as a precursor not shared by its 2-phenyl analog. Borsche and Vorbach (1939) reported the thermal decarboxylation of 2-benzylquinoline-4-carboxylic acid to yield 2-benzylquinoline (CAS 1745-77-3), a compound with distinct biological properties including historical investigation as an antivenom agent [1][2]. Additionally, the compound serves as a reactant for the preparation of 2-quinolyl-phenyl-pyruvic acid ethyl ester, an intermediate for further heterocyclic elaboration [1]. This decarboxylative transformation is not directly accessible from cinchophen without prior reduction or functional group interconversion, as cinchophen's 2-phenyl group cannot provide the same benzylic reactivity. The 2-benzyl derivative thus offers a unique synthetic entry point into 2-benzyl-substituted quinoline chemical space, which is structurally related to benzylisoquinoline alkaloids—a class of natural products with diverse pharmacological activities .

Synthetic chemistry Decarboxylation Building block

Optimal Research and Procurement Application Scenarios for 2-Benzylquinoline-4-carboxylic Acid (CAS 24306-31-8)


HDAC Inhibitor Lead Generation: Exploring 2-Benzyl Cap Group SAR for Isoform-Selective Inhibitor Development

Procurement of 2-benzylquinoline-4-carboxylic acid (CAS 24306-31-8) is warranted for medicinal chemistry groups seeking to expand the chemical space of HDAC inhibitor cap groups beyond the established 2-phenylquinoline-4-carboxylic acid series. The 2-phenyl cap has produced HDAC3-selective inhibitors with IC₅₀ values as low as 0.477 µM (compound D29), and the 2-benzyl variant—with its distinct enamine-favoring tautomerism (log K_T = 8.7) and increased conformational flexibility (3 rotatable bonds)—offers an underexplored opportunity to modulate isoform selectivity profiles and linker compatibility . The compound can be directly elaborated via amidation at the 4-carboxylic acid position to generate focused libraries for HDAC panel screening .

Antibacterial SAR Expansion: Introducing the 2-Benzyl Scaffold into Validated Anti-Staphylococcal Chemotype

Given that 2-arylquinoline-4-carboxylic acid derivatives have demonstrated antibacterial activity against S. aureus (MIC = 64 µg/mL) and E. coli (MIC = 128 µg/mL), the 2-benzyl variant represents a structurally differentiated building block for constructing next-generation antibacterial compound libraries . The altered LogP (3.52–3.70) of the 2-benzyl derivative may improve Gram-negative outer membrane penetration relative to the more lipophilic 2-phenyl analogs (LogP up to 3.99), a critical parameter given the urgent need for compounds active against Gram-negative ESKAPE pathogens . Procurement of CAS 24306-31-8 is recommended for groups engaged in antibacterial drug discovery seeking to evaluate the impact of 2-substituent flexibility on potency and spectrum of activity.

Diversity-Oriented Synthesis: 2-Benzylquinoline-4-carboxylic Acid as a Precursor to Benzylisoquinoline-Related Chemical Space

The documented decarboxylation of 2-benzylquinoline-4-carboxylic acid to 2-benzylquinoline (CAS 1745-77-3) provides access to benzyl-substituted quinoline derivatives structurally related to benzylisoquinoline alkaloids—a privileged natural product class with antimalarial, anticancer, and ion channel-modulating activities . Furthermore, transformation to 2-quinolyl-phenyl-pyruvic acid ethyl ester opens routes to additional heterocyclic scaffolds . This synthetic versatility is not available from the 2-phenyl analog cinchophen, which cannot undergo analogous benzylic functionalization. Procurement of CAS 24306-31-8 is therefore recommended for synthetic chemistry groups constructing diversity-oriented libraries that leverage the unique reactivity of the benzylic methylene group .

Physicochemical Property Optimization: Leveraging Intermediate LogP and Enhanced Flexibility for ADME-Targeted Lead Optimization

The 2-benzylquinoline-4-carboxylic acid scaffold occupies a favorable intermediate lipophilicity range (LogP ≈ 3.52–3.70) relative to both the overly hydrophilic unsubstituted quinoline-4-carboxylic acid (LogP ≈ 1.76) and the potentially overly lipophilic cinchophen (LogP up to 3.99) . With 3 rotatable bonds and an sp³-hybridized carbon center, this compound offers conformational flexibility that can be exploited in structure-based drug design to access binding pockets inaccessible to rigid, planar analogs . For medicinal chemistry programs where balancing potency, solubility, and metabolic stability is critical, the 2-benzyl derivative presents a calculated starting point that differs measurably from both extremes of the lipophilicity spectrum within this compound class—supporting its procurement for systematic ADME optimization campaigns .

Quote Request

Request a Quote for 2-benzylquinoline-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.